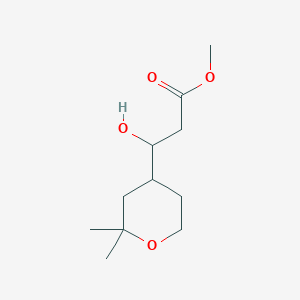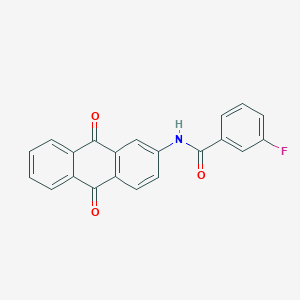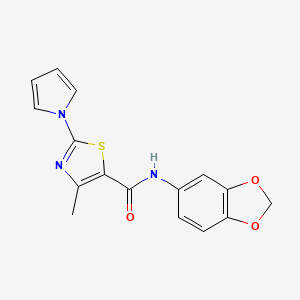
N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, commonly known as HPP-22, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HPP-22 is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. In
作用机制
HPP-22 is a selective antagonist of the GluN2B subunit of the N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor. The N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. The GluN2B subunit is predominantly expressed in the forebrain and is involved in various physiological and pathological processes in the brain. By selectively blocking the GluN2B subunit, HPP-22 can modulate N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor function and reduce excitotoxicity, which is believed to be a key mechanism underlying various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
HPP-22 has been shown to have several biochemical and physiological effects. In animal models, HPP-22 has been found to reduce pain sensitivity, improve cognitive function, and reduce anxiety-like behavior. HPP-22 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurodegenerative disorders.
实验室实验的优点和局限性
One of the key advantages of HPP-22 is its selectivity for the GluN2B subunit of the N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor. This selectivity allows for more precise modulation of N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor function, which may reduce the risk of side effects associated with non-selective N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor antagonists. However, one of the limitations of HPP-22 is its relatively low potency compared to other N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor antagonists. This may limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for research on HPP-22. One area of interest is in the development of more potent and selective GluN2B antagonists. Another area of research is in the investigation of HPP-22's potential use in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research on the mechanism of action and biochemical and physiological effects of HPP-22, which may provide insight into its therapeutic potential.
合成方法
The synthesis of HPP-22 involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde with piperidine to form N-(3-hydroxyphenyl)piperidine. This intermediate is then reacted with phenylsulfonyl chloride to yield N-(3-hydroxyphenyl)-1-(phenylsulfonyl)piperidine. Finally, this compound is treated with ethyl chloroformate to form the desired product, N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide.
科学研究应用
HPP-22 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. One of the key areas of research has been in the treatment of chronic pain. Studies have shown that HPP-22 can effectively reduce pain in animal models of neuropathic pain and inflammatory pain. HPP-22 has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.
属性
IUPAC Name |
1-(benzenesulfonyl)-N-(3-hydroxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-16-6-4-5-15(13-16)19-18(22)14-9-11-20(12-10-14)25(23,24)17-7-2-1-3-8-17/h1-8,13-14,21H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGPKBFZGISKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-methoxypropyl)-N-methyl-N-(2-phenoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5056775.png)
![2-(4-tert-butylphenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5056777.png)

![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5056790.png)

![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5056810.png)
![butyl [2,2,2-trifluoro-1-[(4-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5056828.png)
![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5056834.png)
![6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5056835.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5056852.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5056861.png)

![5-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-(methylthio)pyrimidine](/img/structure/B5056872.png)